molecular formula C8H15N5 B1431727 N,N-diethyl-2-hydrazinylpyrimidin-4-amine CAS No. 1211430-85-1

N,N-diethyl-2-hydrazinylpyrimidin-4-amine

Cat. No.: B1431727
CAS No.: 1211430-85-1
M. Wt: 181.24 g/mol
InChI Key: LQLXMGNCQUCFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a chemical compound with the molecular formula C8H15N5 and a molecular weight of 181.24 g/mol It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine typically involves the reaction of diethylamine with a pyrimidine derivative under specific conditions. One common method involves the reaction of 2-chloropyrimidine with diethylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N,N-diethyl-2-hydrazinylpyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydrazinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N,N-diethyl-2-hydrazinylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

N,N-diethyl-2-hydrazinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-3-13(4-2)7-5-6-10-8(11-7)12-9/h5-6H,3-4,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLXMGNCQUCFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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